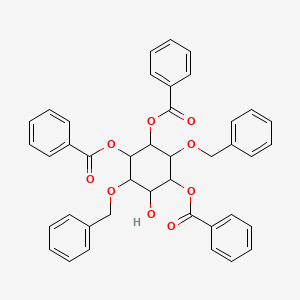
2,4,5-tri-O-Benzoyl-3,6-di-O-benzyl myo-inositol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-tri-O-Benzoyl-3,6-di-O-benzyl myo-inositol is a derivative of myo-inositol, a type of sugar alcohol. This compound is characterized by the presence of benzoyl and benzyl groups attached to the inositol ring. It is commonly used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-tri-O-Benzoyl-3,6-di-O-benzyl myo-inositol typically involves the protection of hydroxyl groups on the myo-inositol ring followed by selective benzoylation and benzylation. The process can be summarized as follows:
Protection of Hydroxyl Groups: The hydroxyl groups on the myo-inositol ring are protected using suitable protecting groups such as isopropylidene or acetonide.
Selective Benzoylation: The protected inositol is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine.
Selective Benzylation: The benzoylated inositol is further reacted with benzyl chloride under basic conditions to introduce benzyl groups at specific positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,5-tri-O-Benzoyl-3,6-di-O-benzyl myo-inositol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzoyl and benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
2,4,5-tri-O-Benzoyl-3,6-di-O-benzyl myo-inositol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling pathways.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4,5-tri-O-Benzoyl-3,6-di-O-benzyl myo-inositol involves its interaction with specific molecular targets and pathways. The benzoyl and benzyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can modulate cellular processes such as signal transduction and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3,5-O-Methylidyne-2,4,6-tri-O-benzyl-myo-inositol
- 2,3,4,6-Tetra-O-benzyl-D-galactopyranose
- 1,4-Di-O-benzoyl-2,3,5-tri-O-benzyl-D-arabitol
Uniqueness
2,4,5-tri-O-Benzoyl-3,6-di-O-benzyl myo-inositol is unique due to its specific pattern of benzoylation and benzylation, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in organic synthesis and research.
Propriétés
Numéro CAS |
196954-87-7 |
|---|---|
Formule moléculaire |
C41H36O9 |
Poids moléculaire |
672.7 g/mol |
Nom IUPAC |
[4,5-dibenzoyloxy-2-hydroxy-3,6-bis(phenylmethoxy)cyclohexyl] benzoate |
InChI |
InChI=1S/C41H36O9/c42-33-34(46-26-28-16-6-1-7-17-28)37(49-40(44)31-22-12-4-13-23-31)38(50-41(45)32-24-14-5-15-25-32)36(47-27-29-18-8-2-9-19-29)35(33)48-39(43)30-20-10-3-11-21-30/h1-25,33-38,42H,26-27H2 |
Clé InChI |
SKHKZXFEDIQPOQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2C(C(C(C(C2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OCC5=CC=CC=C5)OC(=O)C6=CC=CC=C6)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[[1-[[3-(11,13-Dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)phenyl]-bis(4-methoxyphenyl)methoxy]-2-methylpropan-2-yl]-propan-2-ylamino]-propoxyphosphanyl]oxypropanenitrile](/img/structure/B12275040.png)
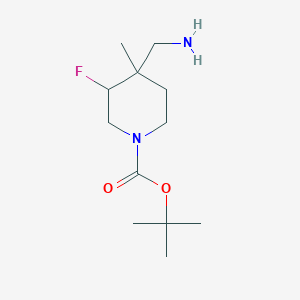
![[5-(4,4-dimethyl-5H-1,3-oxazol-2-yl)pyridin-3-yl]boronic acid](/img/structure/B12275062.png)
![(1R,4R,5S)-2-Azabicyclo[2.2.1]heptan-5-ol](/img/structure/B12275063.png)
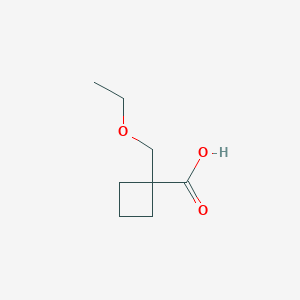
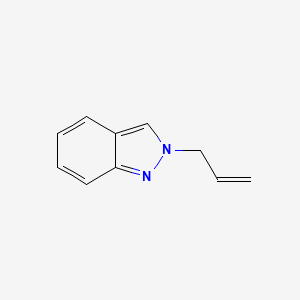
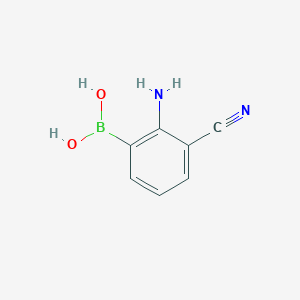

![(2Z)-N-(4-methoxyphenyl)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B12275098.png)


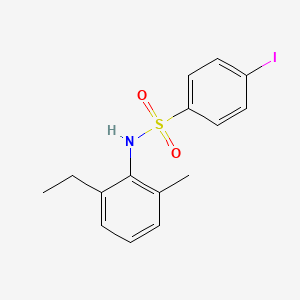
![3-Amino-1-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}thiourea](/img/structure/B12275111.png)
![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide](/img/structure/B12275127.png)
